molecular formula C15H20O B3023729 Cyclopentyl 2-(2-methylphenyl)ethyl ketone CAS No. 898790-27-7

Cyclopentyl 2-(2-methylphenyl)ethyl ketone

Cat. No. B3023729
CAS RN: 898790-27-7
M. Wt: 216.32 g/mol
InChI Key: HYGIFRZGNWMYAJ-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(2-methylphenyl)ethyl ketone is a compound that can be associated with various chemical reactions and syntheses in organic chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the behavior and properties of Cyclopentyl 2-(2-methylphenyl)ethyl ketone.

Synthesis Analysis

The synthesis of complex cyclic structures often involves the formation of multiple bonds and the rearrangement of molecular frameworks. For instance, the domino carbocationic rearrangement described in the synthesis of 1H-cyclopenta[c]carbazole frameworks involves a series of cascade events, including electrophilic ring opening, enol capture, and intramolecular aldol condensation . This process highlights the potential complexity in synthesizing cyclopentyl-containing compounds. Similarly, the electroreduction of γ-ethynl ketones to produce 2-methylenecyclopentanols demonstrates a method for cyclization that could be relevant to the synthesis of Cyclopentyl 2-(2-methylphenyl)ethyl ketone .

Molecular Structure Analysis

The molecular structure of related compounds can provide insight into the possible conformation of Cyclopentyl 2-(2-methylphenyl)ethyl ketone. For example, the structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate shows a cyclohexanone ring in a chair conformation with substituents in specific axial and equatorial positions . This information can be useful in predicting the steric and electronic effects that might influence the reactivity and stability of Cyclopentyl 2-(2-methylphenyl)ethyl ketone.

Chemical Reactions Analysis

The chemical reactivity of ketones is a well-studied area. The photochemistry of cyclopentenyl methyl ketones, for example, involves a 1,3-acetyl shift and an oxa-di-π-methane rearrangement under specific conditions . These types of reactions could potentially be applicable to Cyclopentyl 2-(2-methylphenyl)ethyl ketone, depending on its structural similarities. Additionally, the polar [3 + 2] cycloaddition of ketones with carbonyl ylides to form spirocyclic compounds is another reaction that could be relevant to the chemical behavior of Cyclopentyl 2-(2-methylphenyl)ethyl ketone.

Physical and Chemical Properties Analysis

The physical and chemical properties of ketones are influenced by their molecular structure. The intermolecular hydrogen bonding observed in the structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate suggests that similar hydrogen bonding could occur in Cyclopentyl 2-(2-methylphenyl)ethyl ketone, affecting its solubility and boiling point. Moreover, the use of cyclopentyl methyl ether as a solvent for acetalization reactions indicates that cyclopentyl-containing compounds can have unique solvent properties, which might be considered when handling Cyclopentyl 2-(2-methylphenyl)ethyl ketone.

Safety and Hazards

Specific safety and hazard information for Cyclopentyl 2-(2-methylphenyl)ethyl ketone is not provided in the search results . It’s always important to handle chemical compounds with care and use appropriate safety measures.

properties

IUPAC Name

1-cyclopentyl-3-(2-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-12-6-2-3-7-13(12)10-11-15(16)14-8-4-5-9-14/h2-3,6-7,14H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGIFRZGNWMYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644052
Record name 1-Cyclopentyl-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2-(2-methylphenyl)ethyl ketone

CAS RN

898790-27-7
Record name 1-Cyclopentyl-3-(2-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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